molecular formula C9H8F3NO2 B13044336 Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate

Cat. No.: B13044336
M. Wt: 219.16 g/mol
InChI Key: GOMFMEJVWFUXMS-MRVPVSSYSA-N
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Description

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and glycine methyl ester.

    Formation of Intermediate: The aldehyde group of 2,3,4-trifluorobenzaldehyde is reacted with glycine methyl ester under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-2-(2,4,5-trifluorophenyl)acetate
  • Methyl (2R)-2-amino-2-(3,4,5-trifluorophenyl)acetate
  • Methyl (2R)-2-amino-2-(2,3,5-trifluorophenyl)acetate

Uniqueness

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3/t8-/m1/s1

InChI Key

GOMFMEJVWFUXMS-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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